
Dinonyl octa-3,5-diynedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinonyl octa-3,5-diynedioate is a chemical compound with the molecular formula C_26H_42O_4. It is an ester derivative of octa-3,5-diynedioic acid, where two nonyl groups are attached to the carboxyl groups. This compound is known for its unique structure, which includes two triple bonds in a conjugated system, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinonyl octa-3,5-diynedioate typically involves the esterification of octa-3,5-diynedioic acid with nonyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Dinonyl octa-3,5-diynedioate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bonds can be reduced to double bonds or single bonds using hydrogenation reactions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the nonyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and ozone (O_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Dinonyl octa-3,5-diynedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of conjugated systems and their electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of dinonyl octa-3,5-diynedioate is largely dependent on its ability to interact with various molecular targets through its conjugated triple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these processes can generate reactive oxygen species (ROS) that can induce cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Octa-3,5-diynedioic acid: The parent compound of dinonyl octa-3,5-diynedioate, which lacks the ester groups.
Dinonyl octa-3,5-diene-1,7-dioate: A similar compound with double bonds instead of triple bonds.
Dinonyl octa-3,5-diynedioic acid: A compound with carboxylic acid groups instead of ester groups.
Uniqueness
This compound is unique due to its conjugated triple bond system, which imparts distinct electronic properties. This makes it particularly valuable in the study of conjugated systems and their applications in materials science and medicinal chemistry. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for synthetic applications.
Properties
CAS No. |
139399-00-1 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
dinonyl octa-3,5-diynedioate |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-15-19-23-29-25(27)21-17-13-14-18-22-26(28)30-24-20-16-12-10-8-6-4-2/h3-12,15-16,19-24H2,1-2H3 |
InChI Key |
IIPXXHFDRSLEQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CC#CC#CCC(=O)OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


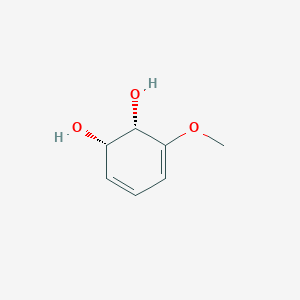
![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
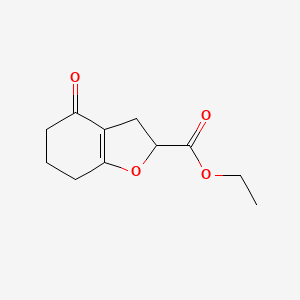
![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)
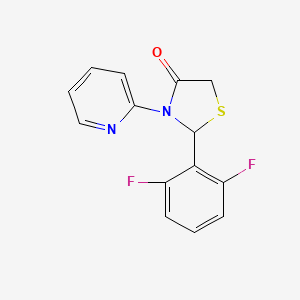
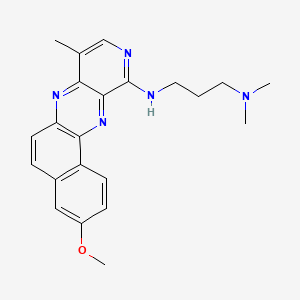
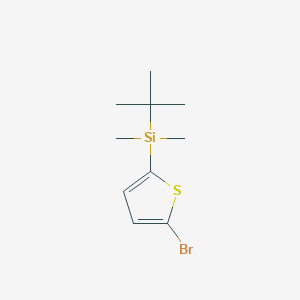
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)


![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
